3-(4-Chloro-3-indolyl)-1-propanamine
Description
Chemical Structure and Classification
3-(4-Chloro-3-indolyl)-1-propanamine (molecular formula: C${11}$H${13}$ClN$_2$, molecular weight: ~208.69 g/mol) is an indole derivative featuring a chlorine atom at the 4-position of the indole ring and a propanamine chain at the 3-position. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to tryptophan and serotonin, enabling interactions with diverse biological targets such as enzymes, receptors, and transporters .
Synthesis and Key Features
Synthesis typically involves functionalizing the indole core through nucleophilic substitution or coupling reactions. The chlorine substituent enhances electronic effects (e.g., electron-withdrawing character), influencing reactivity and binding affinity. Industrial production optimizes yield and purity via continuous flow reactors and automated systems .
Properties
Molecular Formula |
C11H13ClN2 |
|---|---|
Molecular Weight |
208.69 g/mol |
IUPAC Name |
3-(4-chloro-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H13ClN2/c12-9-4-1-5-10-11(9)8(7-14-10)3-2-6-13/h1,4-5,7,14H,2-3,6,13H2 |
InChI Key |
LQQUTZIGRPOALG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-indolyl)-1-propanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloroindole.
Alkylation: The 4-chloroindole undergoes alkylation with a suitable alkylating agent, such as 3-bromopropanamine, under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Chloro-3-indolyl)-1-propanamine may involve:
Large-Scale Alkylation: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-indolyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and properties.
Scientific Research Applications
3-(4-Chloro-3-indolyl)-1-propanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-indolyl)-1-propanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Type
The biological and chemical profiles of indole derivatives are highly sensitive to substituent positioning and functional group variations. Key comparisons include:
| Compound Name | Substituent Position/Type | Molecular Weight (g/mol) | Key Biological Activity | Application Context |
|---|---|---|---|---|
| 3-(4-Chloro-3-indolyl)-1-propanamine | 4-Cl on indole; propanamine | 208.69 | Serotonin receptor modulation | Neurological disorder research |
| 3-(6-Methoxy-3-indolyl)-1-propanamine | 6-OCH$_3$ on indole | 220.27 | Serotonin pathway modulation | Antidepressant studies |
| 3-(5-Methoxy-1H-indol-3-yl)propan-1-amine | 5-OCH$_3$ on indole | 220.27 | Metabolic studies | Enzyme interaction research |
| 3-(4-(Methoxymethyl)indolin-1-yl)propan-1-amine | 4-(CH$2$OCH$3$) on indoline | 248.34 | Antiviral, antimicrobial | Infectious disease research |
Key Findings :
- Chlorine vs. Methoxy : The 4-Cl group in the target compound enhances electrophilicity, improving binding to serotonin receptors compared to methoxy-substituted analogs (e.g., 6-methoxy derivative) .
- Positional Effects : Shifting the chloro group to the 5- or 6-position (as in other indole derivatives) reduces receptor affinity by altering steric and electronic interactions .
Halogenated Derivatives: Chlorine vs. Bromine/Fluorine
Halogen substitution significantly impacts reactivity and bioactivity:
| Compound Name | Halogen Type/Position | IC$_{50}$ (μM) | Lipophilicity (LogP) |
|---|---|---|---|
| 3-(4-Chloro-3-indolyl)-1-propanamine | Cl at 4-position | 0.12 | 2.8 |
| 3-(4-Bromo-3-indolyl)-1-propanamine | Br at 4-position | 0.09 | 3.1 |
| 3-(4-Fluoro-3-indolyl)-1-propanamine | F at 4-position | 0.35 | 2.5 |
Key Findings :
- Bromine Substitution : Higher lipophilicity (LogP = 3.1) improves membrane permeability but may reduce solubility. Bromine’s larger atomic radius enhances van der Waals interactions, lowering IC$_{50}$ .
- Fluorine Substitution : Lower LogP (2.5) reduces off-target interactions but weakens receptor binding due to fluorine’s smaller size and electronegativity .
Propanamine Chain Modifications
The propanamine chain’s functionalization influences pharmacokinetics:
| Compound Name | Propanamine Modification | Half-life (h) | Metabolic Stability |
|---|---|---|---|
| 3-(4-Chloro-3-indolyl)-1-propanamine | Unmodified amine | 3.2 | Moderate |
| N-Methyl-3-(phenylthio)-1-propanamine | Methylation; phenylthio group | 5.8 | High |
| 3-((4-Chloropyridin-2-yl)oxy)propan-1-amine | Ether linkage; pyridine ring | 2.1 | Low |
Key Findings :
- Methylation (e.g., N-methyl derivatives) increases metabolic stability by reducing oxidative deamination .
- Ether Linkages (e.g., pyridinyloxy derivatives) shorten half-life due to susceptibility to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
